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Compound of Interest

Compound Name:
1-benzyl-4-bromo-1H-pyrazol-3-

amine

Cat. No.: B1293028 Get Quote

Disclaimer: This technical guide addresses the molecular structure, potential synthesis, and

hypothetical biological context of 1-benzyl-4-bromo-1H-pyrazol-3-amine. As of late 2025,

detailed experimental data, synthesis protocols, and biological activity for this specific

compound are not extensively available in peer-reviewed scientific literature. Therefore, this

guide has been constructed using data from structurally related pyrazole derivatives to provide

a foundational understanding and framework for researchers, scientists, and drug development

professionals.

Molecular Structure and Properties
1-Benzyl-4-bromo-1H-pyrazol-3-amine is a substituted pyrazole with a molecular formula of

C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . The core of the molecule is a pyrazole

ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core

is substituted at three positions:

Position 1: A benzyl group (a phenyl ring attached to a methylene group) is attached to one

of the nitrogen atoms of the pyrazole ring.

Position 3: An amine group (-NH₂) is attached to a carbon atom adjacent to the unsubstituted

nitrogen.

Position 4: A bromine atom is attached to the carbon atom between the two substituted

carbons.
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The presence of the pyrazole core, a known pharmacophore, and various functional groups

suggests that this molecule may be of interest in medicinal chemistry and drug discovery. The

amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring

can act as hydrogen bond acceptors. The benzyl group provides a hydrophobic region, and the

bromine atom can be involved in halogen bonding or serve as a site for further chemical

modification.

Table 1: Physicochemical Properties of 1-Benzyl-4-bromo-1H-pyrazol-3-amine

Property Value

CAS Number 1171985-74-2

Molecular Formula C₁₀H₁₀BrN₃

Molecular Weight 252.11 g/mol

Proposed Synthesis Protocol
While a specific, validated synthesis protocol for 1-benzyl-4-bromo-1H-pyrazol-3-amine is not

readily available in the literature, a plausible synthetic route can be proposed based on

established methods for the synthesis of substituted aminopyrazoles. A common approach

involves the cyclization of a β-ketonitrile with a hydrazine derivative, followed by functional

group manipulations.

One potential route could start from a commercially available or readily synthesized β-

ketonitrile. The key steps would be:

Cyclization: Reaction of a suitable β-ketonitrile with benzylhydrazine to form the 1-benzyl-

pyrazol-3-amine core.

Bromination: Regioselective bromination at the 4-position of the pyrazole ring.

Experimental Workflow for Proposed Synthesis
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Caption: Proposed synthetic workflow for 1-benzyl-4-bromo-1H-pyrazol-3-amine.

Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a prominent feature in many biologically active compounds, particularly

as inhibitors of protein kinases.[1][2] Protein kinases play a crucial role in cell signaling, and

their dysregulation is implicated in numerous diseases, including cancer and inflammatory

disorders.[1] The 3-aminopyrazole moiety, in particular, is a key pharmacophore in a number of
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kinase inhibitors, where the amine group often forms critical hydrogen bonds with the hinge

region of the kinase active site.

Given its structural similarity to known kinase inhibitors, it is hypothesized that 1-benzyl-4-
bromo-1H-pyrazol-3-amine could act as an inhibitor of one or more protein kinases. The

specific kinase target would depend on the overall three-dimensional shape and electronic

properties of the molecule.

Hypothetical Signaling Pathway: Inhibition of a Tyrosine Kinase

Many kinase inhibitors target receptor tyrosine kinases (RTKs) or intracellular tyrosine kinases

involved in cancer cell proliferation and survival. A hypothetical mechanism of action for a

pyrazole-based kinase inhibitor is illustrated below.
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Caption: Hypothetical signaling pathway showing inhibition of a receptor tyrosine kinase.
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Table 2: Biological Activity of Structurally Related Pyrazole-Based Kinase Inhibitors

Compound Target Kinase(s) IC₅₀ (nM) Reference

Crizotinib ALK, MET, ROS1 24, 8, 1.7 [3]

Ruxolitinib JAK1, JAK2 3.3, 2.8 [4]

Tozasertib (VX-680) Aurora A, B, C 25, 50, 15 [5]

Note: This table presents data for approved drugs containing a pyrazole core to illustrate the

potential of this scaffold. The biological activity of 1-benzyl-4-bromo-1H-pyrazol-3-amine may

differ significantly.

Representative Experimental Protocols
To characterize the potential biological activity of 1-benzyl-4-bromo-1H-pyrazol-3-amine as a

kinase inhibitor, a series of in vitro and cell-based assays would be necessary.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)
This assay quantitatively measures the amount of ADP produced during an enzymatic kinase

reaction, which is inversely correlated with the inhibitory activity of the test compound.

Protocol:

Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and

varying concentrations of 1-benzyl-4-bromo-1H-pyrazol-3-amine in a suitable kinase buffer.

Include positive (no inhibitor) and negative (no kinase) controls.

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the

kinase reaction to proceed.

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction

and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to

ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at

room temperature for 30-60 minutes.

Signal Detection: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a

dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell

lines that are known to be dependent on the activity of a specific kinase.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of 1-benzyl-4-bromo-1H-pyrazol-
3-amine for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion
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1-Benzyl-4-bromo-1H-pyrazol-3-amine is a substituted pyrazole with potential for applications

in drug discovery, particularly in the area of kinase inhibition. While specific experimental data

for this compound is currently lacking in the public domain, this guide provides a

comprehensive overview based on its molecular structure and the well-established chemistry

and biology of related pyrazole derivatives. The proposed synthesis, hypothetical mechanism

of action, and representative experimental protocols offer a solid foundation for researchers

and drug development professionals interested in exploring the therapeutic potential of this and

similar molecules. Further investigation is required to elucidate the precise synthesis,

physicochemical properties, and biological activities of 1-benzyl-4-bromo-1H-pyrazol-3-
amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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